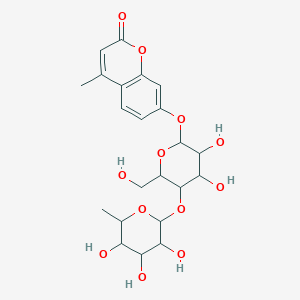
フク1-アルファ-4ガル1-b-4-MU
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one, also known as 7-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one, is a useful research compound. Its molecular formula is C₂₂H₂₈O₁₂ and its molecular weight is 484.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生化学における蛍光標識
“フク1-アルファ-4ガル1-b-4-MU”は、励起時に光を放出する能力により、蛍光標識として機能します。この特性は、生化学において、生体分子の追跡と可視化に特に有用です。 研究者は、この蛍光標識をタンパク質、核酸、または脂質に結合させて、生細胞または組織サンプルにおけるそれらの挙動を観察することができます .
グリコーム研究
複雑な糖分子とその相互作用を理解することに焦点を当てたグリコームの分野では、“this compound”は、グリカン構造と機能を研究するために使用されます。 ここでのその応用は、グリカン結合パートナーの特定と、さまざまな生物学的プロセスにおけるグリカン の役割の理解に役立ちます.
細胞イメージング
“this compound”の蛍光特性は、細胞イメージングに優れたツールとなっています。 これは、特定の細胞タイプまたは細胞成分を染色するために使用でき、科学者は、多細胞環境における細胞の移動、局在、および相互作用を追跡することができます .
酵素活性アッセイ
この分子は、特定の酵素の基質として機能する酵素活性アッセイで使用できます。 蛍光の変化を監視することで、研究者は酵素活性を定量化することができます。これは、代謝経路の理解と、潜在的な薬剤標的の特定に不可欠です .
診断アプリケーション
診断において、“this compound”は、病気と関連する特定の酵素や代謝物を検出するためのプローブとして使用できます。 その高い感度と特異性は、早期の病気の検出とモニタリングに適しています .
創薬と開発
“this compound”の蛍光標識能力は、創薬においても有益です。 これは、標的分子と相互作用する化合物をスクリーニングするために使用でき、新しい治療薬の特定を支援します.
治療モニタリング
治療モニタリングにおいて、“this compound”は、体内の薬物の分布と蓄積を追跡するために使用できます。 このアプリケーションは、最適な治療効果を得るための薬物用量とスケジュールを最適化するために不可欠です.
バイオマーカー研究
最後に、“this compound”は、バイオマーカーとして機能できます。 関心のある分子を蛍光標識することで、研究者は、さまざまな病気や治療における、バイオマーカーの存在、濃度、および経時的な変化を研究することができます.
生物活性
The compound 7-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one is a flavonoid glycoside that has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties based on recent research findings and case studies.
The molecular formula of the compound is C27H32O14 with a molecular weight of approximately 608.54 g/mol. It is characterized by multiple hydroxyl groups that contribute to its biological activity. The compound's structural complexity allows it to interact with various biological targets.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. This compound exhibits significant radical scavenging activity due to its ability to donate electrons and neutralize free radicals. Studies have shown that flavonoids can modulate oxidative stress in cells by interacting with metal ions like Cu(II), which can enhance their antioxidant capacity .
Anti-inflammatory Effects
Research indicates that this flavonoid can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition is crucial in managing inflammatory diseases and conditions. For instance, in vitro studies demonstrated that the compound reduced the expression of inflammatory markers in human cell lines exposed to lipopolysaccharides (LPS) .
Anticancer Potential
The compound has shown promise in cancer research. It targets various pathways involved in tumor growth and metastasis. For example, it has been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, it has demonstrated efficacy against neuroectoderm-derived tumors such as neuroblastoma and melanoma .
Neuroprotective Effects
Recent studies suggest that this flavonoid may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. It has been shown to improve cognitive function in animal models of neurodegenerative diseases . The modulation of signaling pathways related to neuroinflammation is a key mechanism underlying these effects.
Case Studies and Research Findings
- Cell Viability Assays : In a study using HepG2 liver cells treated with various concentrations of the flavonoid, cell viability was assessed using the MTS assay. Results indicated that concentrations above 20 µM significantly reduced cell viability due to induced apoptosis .
- Animal Models : In vivo studies involving mice models of inflammation demonstrated that administration of this flavonoid reduced edema and inflammatory cell infiltration compared to control groups. These findings support its potential use as an anti-inflammatory agent .
- Metal Ion Interaction : Spectroscopic studies have shown that the compound binds effectively to metal ions like Cu(II), influencing its antioxidant activity. This interaction may enhance its protective effects against oxidative stress-related diseases .
特性
IUPAC Name |
7-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-19(29)17(27)20(13(7-23)33-22)34-21-18(28)16(26)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16+,17+,18-,19+,20-,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKRUHKRXFCMAA-UGFGAIGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383160-15-4 |
Source


|
| Record name | 7-[[4-O-(6-Deoxy-α-L-galactopyranosyl)-β-D-galactopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383160-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














